Oxymorphone-3-methoxynaltrexonazine
Overview
Description
Oxymorphone-3-methoxynaltrexonazine is a morphinan-based opioid that acts as a selective μ-opioid receptor agonist. This compound is structurally related to oxymorphone and naltrexonazine, but it exhibits unique pharmacological properties due to its specific chemical modifications .
Preparation Methods
The synthesis of oxymorphone-3-methoxynaltrexonazine involves several steps, starting from the precursor compounds oxymorphone and naltrexonazine. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
Oxymorphone-3-methoxynaltrexonazine undergoes various chemical reactions, including:
Substitution: The methoxy group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like MCPBA, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxymorphone-3-methoxynaltrexonazine has several scientific research applications, including:
Mechanism of Action
Oxymorphone-3-methoxynaltrexonazine exerts its effects by binding to and activating the μ-opioid receptor. This receptor is a G protein-coupled receptor that mediates the analgesic effects of opioids. Upon binding to the receptor, this compound induces a conformational change that activates intracellular signaling pathways, leading to the inhibition of neurotransmitter release and the reduction of pain perception .
Comparison with Similar Compounds
Oxymorphone-3-methoxynaltrexonazine is unique compared to other similar compounds due to its selective μ-opioid receptor agonist activity. Similar compounds include:
Oxymorphone: A potent opioid analgesic with high affinity for the μ-opioid receptor.
Naltrexonazine: A mixed agonist-antagonist that exhibits both agonist and antagonist properties at opioid receptors.
Naloxonazine: Another mixed agonist-antagonist with similar properties to naltrexonazine.
The uniqueness of this compound lies in its selective agonist activity, which makes it a valuable compound for studying opioid receptor pharmacology and developing new analgesics .
Properties
IUPAC Name |
(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O6/c1-41-15-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,44)27(41)17-21)39-40-24-10-12-38(45)28-18-22-6-8-26(46-2)32-30(22)36(38,34(24)48-32)14-16-42(28)19-20-3-4-20/h5-8,20,27-28,33-34,43-45H,3-4,9-19H2,1-2H3/b39-23-,40-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKJVOXWSMNDJ-XCKRHRGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110320-72-4 | |
Record name | Oxymorphone-3-methoxynaltrexonazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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